molecular formula C6H2BrF4N B2890575 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine CAS No. 1610027-90-1

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B2890575
CAS No.: 1610027-90-1
M. Wt: 243.987
InChI Key: POHREIZCQVQVND-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring

Mechanism of Action

Target of Action

It’s known that pyridine derivatives often interact with various enzymes and receptors in the body .

Mode of Action

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It’s known that pyridine derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

It’s known that pyridine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura coupling, a reaction in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 2-fluoro-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale halogenation processes. These methods are optimized for high yield and purity, involving the use of specialized equipment to handle the reactive halogenating agents and control the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, making it particularly useful in various synthetic and industrial applications .

Properties

IUPAC Name

5-bromo-2-fluoro-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHREIZCQVQVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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